Hexapeptide 5 Hexapeptide 5
Brand Name: Vulcanchem
CAS No.: 112317-46-1
VCID: VC20806734
InChI: InChI=1S/C37H54N6O8/c1-22(2)17-28(30(44)20-31(45)40-24(5)34(47)42-29(37(50)51-6)19-26-15-11-8-12-16-26)41-36(49)33(23(3)4)43-32(46)21-39-35(48)27(38)18-25-13-9-7-10-14-25/h7-16,22-24,27-30,33,44H,17-21,38H2,1-6H3,(H,39,48)(H,40,45)(H,41,49)(H,42,47)(H,43,46)/t24-,27-,28-,29-,30-,33-/m0/s1
SMILES: CC(C)CC(C(CC(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)OC)O)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CC2=CC=CC=C2)N
Molecular Formula: C37H54N6O8
Molecular Weight: 710.9 g/mol

Hexapeptide 5

CAS No.: 112317-46-1

Cat. No.: VC20806734

Molecular Formula: C37H54N6O8

Molecular Weight: 710.9 g/mol

* For research use only. Not for human or veterinary use.

Hexapeptide 5 - 112317-46-1

Specification

CAS No. 112317-46-1
Molecular Formula C37H54N6O8
Molecular Weight 710.9 g/mol
IUPAC Name methyl (2S)-2-[[(2S)-2-[[(3S,4S)-4-[[(2S)-2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-hydroxy-6-methylheptanoyl]amino]propanoyl]amino]-3-phenylpropanoate
Standard InChI InChI=1S/C37H54N6O8/c1-22(2)17-28(30(44)20-31(45)40-24(5)34(47)42-29(37(50)51-6)19-26-15-11-8-12-16-26)41-36(49)33(23(3)4)43-32(46)21-39-35(48)27(38)18-25-13-9-7-10-14-25/h7-16,22-24,27-30,33,44H,17-21,38H2,1-6H3,(H,39,48)(H,40,45)(H,41,49)(H,42,47)(H,43,46)/t24-,27-,28-,29-,30-,33-/m0/s1
Standard InChI Key PEUSZTDUWXURQK-BZRHSMGTSA-N
Isomeric SMILES C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OC)NC(=O)C[C@@H]([C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)N)O
SMILES CC(C)CC(C(CC(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)OC)O)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CC2=CC=CC=C2)N
Canonical SMILES CC(C)CC(C(CC(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)OC)O)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CC2=CC=CC=C2)N

Introduction

Chemical Structure and Properties

Hexapeptide 5 is characterized by its specific amino acid sequence and chemical modifications that contribute to its functionality and stability. Understanding its structural composition is essential for comprehending its biological activities and potential applications.

Molecular Structure

Hexapeptide 5 is defined by the sequence of amino acids: Phenylalanine-Glycine-Valine-Statine-Alanine-Phenylalanine, with a methyl ester modification at the C-terminal end . This specific arrangement of amino acids gives the compound its unique properties and biological activities. The inclusion of statine, a non-proteinogenic amino acid, is particularly noteworthy as it often contributes to specific biological functions, such as enzyme inhibition.

Physical and Chemical Properties

The physical and chemical properties of Hexapeptide 5 are summarized in the following table:

PropertyValue
Full Chemical NamePhenylalanyl-glycyl-valyl-statyl-alanyl-phenylalanine methyl ester
Molecular Weight710.9 g/mol
Molecular FormulaC₃₇H₅₃N₆O₈ (derived from structure)
CAS Number112317-46-1
Alternative NamesNH2-Phe-gly-val-sta-ala-phe-ome
Physical StateSolid (at standard conditions)
SolubilityVariable in different solvents (typically soluble in DMSO, limited water solubility)

The molecular structure of Hexapeptide 5 includes two aromatic phenylalanine residues, which may contribute to its interactions with hydrophobic regions of proteins and cellular membranes . The methyl ester modification at the C-terminus potentially enhances its stability and cell permeability compared to the free acid form.

Synthesis and Production Methods

The production of Hexapeptide 5, like other synthetic peptides, typically involves established peptide synthesis methodologies that ensure high purity and yield.

Solid-Phase Peptide Synthesis

Solid-phase peptide synthesis (SPPS) is commonly employed for the production of hexapeptides, including Hexapeptide 5. This process involves the sequential addition of protected amino acids to a solid support, followed by deprotection steps and eventual cleavage from the resin . The synthesis begins with the C-terminal amino acid (phenylalanine methyl ester in the case of Hexapeptide 5) attached to a solid support, followed by the sequential addition of alanine, statine, valine, glycine, and phenylalanine.

Purification and Characterization

Following synthesis, purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate Hexapeptide 5 with high purity. Characterization is typically performed using mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and amino acid analysis to confirm the structure and purity of the synthesized peptide.

Comparative Analysis with Related Hexapeptides

To provide context for understanding Hexapeptide 5, a comparative analysis with other hexapeptides mentioned in the literature is valuable.

Structural Comparison

The following table presents a structural comparison between Hexapeptide 5 and other notable hexapeptides:

HexapeptideAmino Acid SequenceMolecular WeightPrimary Function
Hexapeptide 5Phe-Gly-Val-Sta-Ala-Phe-OMe710.9 g/molPotential enzyme inhibition
PeptamideTM 6Phe-Val-Ala-Pro-Phe-ProNot specifiedUpregulation of genes related to skin firmness
Foxy-5Not specified (Wnt-5a derived)Not specifiedInhibition of breast cancer metastasis
Acetyl Sh-Hexapeptide-5 Amide AcetateNot fully specified (Versican-derived)Not specifiedSkin conditioning, prevention of elastin degradation

Functional Comparison

While these hexapeptides share the common feature of consisting of six amino acid residues, they demonstrate distinct biological activities based on their specific sequences and modifications:

  • Hexapeptide 5: Characterized by the presence of statine, suggesting potential enzyme inhibitory properties.

  • PeptamideTM 6: Identified as influencing the upregulation of genes related to transmembrane proteins, growth factors, matrix proteins, skin lipid development, and cell stress response .

  • Foxy-5: Demonstrated capacity to inhibit breast cancer metastasis by mimicking Wnt-5a signaling .

  • Acetyl Sh-Hexapeptide-5 Amide Acetate: Functions as a bio-mimetic of Versican, promoting extracellular matrix component production and assembly, thereby improving skin elasticity and firmness .

Research Developments and Future Directions

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